molecular formula C4H9NO4P+ B1233513 Demethylphosphinothricin CAS No. 85178-62-7

Demethylphosphinothricin

Cat. No.: B1233513
CAS No.: 85178-62-7
M. Wt: 166.09 g/mol
InChI Key: XEIKOOKVOJVKLG-VKHMYHEASA-O
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Description

Demethylphosphinothricin, also known as (2S)-2-amino-4-(hydroxyphosphinyl)butanoic acid, is a non-proteinogenic α-amino acid. It was first discovered and isolated from the bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes. This compound is a key intermediate in the biosynthetic pathway leading to the production of Bialaphos, a well-known commercial herbicide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethylphosphinothricin can be synthesized through various methods. One common approach involves the use of phosphinothricin tripeptide synthetases in Streptomyces viridochromogenes. The enzyme PhsA recruits the precursor N-acetyl-demethylphosphinothricin, which is then assembled with two alanine residues by the enzymes PhsB and PhsC. During or after assembly, the N-acetyl-demethylphosphinothricin residue is converted to phosphinothricin by methylation and deacetylation .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces. These strains are engineered to overproduce the enzymes required for the biosynthesis of this compound, ensuring high yields and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Demethylphosphinothricin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic moiety to a phosphine group.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require catalysts like palladium on carbon and specific solvents depending on the desired product.

Major Products Formed:

Scientific Research Applications

Demethylphosphinothricin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of demethylphosphinothricin involves its structural similarity to glutamate. It inhibits glutamine synthetase, a key enzyme in nitrogen metabolism, by mimicking the natural substrate. This inhibition leads to the accumulation of ammonium ions, which are toxic to cells. In bacteria, this results in growth inhibition, while in plants, it causes cell death, making it an effective herbicide .

Comparison with Similar Compounds

    Phosphinothricin: A closely related compound with similar herbicidal properties.

    Bialaphos: A tripeptide containing phosphinothricin and two alanyl residues, used as a commercial herbicide.

    Glufosinate: Another herbicide with a similar mechanism of action.

Uniqueness: Demethylphosphinothricin is unique due to its specific inhibition of glutamine synthetase and its role as an intermediate in the biosynthesis of Bialaphos. Its structural features, such as the phosphinic moiety, contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8NO4P/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H-,6,7,8,9)/p+1/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKOOKVOJVKLG-VKHMYHEASA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[P+](=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[P+](=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005625
Record name (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85178-62-7
Record name Butanoic acid, 2-amino-4-(hydroxyphosphinyl)-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085178627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylphosphinothricin
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Demethylphosphinothricin
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Demethylphosphinothricin

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